molecular formula C10H17N3S B563786 (R)-Pramipexole-d3 Dihydrochloride CAS No. 1330277-55-8

(R)-Pramipexole-d3 Dihydrochloride

Cat. No. B563786
M. Wt: 214.345
InChI Key: FASDKYOPVNHBLU-ISLPBHIQSA-N
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Description

Pramipexole is a non-ergot dopamine agonist used to treat the signs and symptoms of idiopathic Parkinson’s disease and Restless Legs Syndrome (RLS) . It’s important to note that the “d3” in “®-Pramipexole-d3 Dihydrochloride” likely refers to a deuterated form of the compound, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen.


Synthesis Analysis

While specific synthesis methods for “®-Pramipexole-d3 Dihydrochloride” are not available, methods for the synthesis of piperazine derivatives (a class of compounds to which pramipexole belongs) have been reported . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific molecular structure analysis for “®-Pramipexole-d3 Dihydrochloride” is not available.

properties

IUPAC Name

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-ISLPBHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pramipexole-d3 Dihydrochloride

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